アセタミドメチルホスホン酸

概要

説明

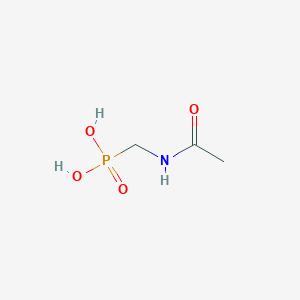

((Acetylamino)methyl)phosphonic acid, also known as (acetamidomethyl)phosphonic acid, is a member of the class of acetamides obtained by formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid . It is used in the preparation of (acetylamino-methyl)-phosphonic acid by reacting with acetic anhydride .

Synthesis Analysis

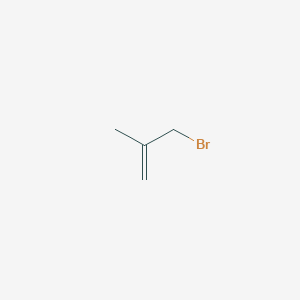

The synthesis of ((Acetylamino)methyl)phosphonic acid can be achieved by reacting (aminomethyl)phosphonic acid with acetic anhydride . Another method involves the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .

Molecular Structure Analysis

The molecule of ((Acetylamino)methyl)phosphonic acid possesses a tetrahedral geometry . Its molecular formula is C3H8NO4P and it has a molecular weight of 153.07 g/mol.

Chemical Reactions Analysis

Phosphonates, including ((Acetylamino)methyl)phosphonic acid, exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .

Physical And Chemical Properties Analysis

((Acetylamino)methyl)phosphonic acid exists as colorless crystals in its pure form. It is slightly soluble in water and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

科学的研究の応用

メソポーラスシリカへの固定化

アセタミドメチルホスホン酸を含むホスホン酸は、SBA-15やMCM-41などのメソポーラスシリカ材料に固定化することができます . このプロセスは、触媒や薬物送達など、さまざまな用途に新しい機会を提供します . メソポーラスシリカの高い表面積は、不斉アルドール反応のための有機触媒の固定化に基づく、可能な触媒応用を可能にします .

ポリマー合成における用途

アセタミドメチルホスホン酸は、ポリマーの合成に使用できます。 これらのポリアシッドの特性と用途は、高分子の化学構造に直接関連しています。酸性基の種類、ポリマー主鎖、および主鎖と酸性基の間のスペーサーなどです . –P (O) (OH) 2基の酸性度が比較的高いこと、リン酸塩の生体適合性が高いこと、骨とミネラルへの親和性が高いことから、これらのポリマーは、さまざまな用途に大きな可能性を秘めています .

エステル誘導体の合成

アセタミドメチルホスホン酸は、そのエステル誘導体の合成に使用できます . 酢酸の存在下でのN-アルコキシメチルアセトアミドとトリアルキルホスファイトとの反応、およびジアルキルクロロホスファイトおよびジエチルアセチルホスファイトとの反応により、α-アセタミドメチルホスホン酸のエステルが生成されます .

薬物送達システム

アセタミドメチルホスホン酸は、生体適合性と骨やミネラルへの親和性があるため、薬物送達システムの開発に使用できます . ホスホン酸基は骨ミネラルに結合することができ、骨疾患の標的薬物送達のための潜在的な候補となります .

触媒作用

前述のように、アセタミドメチルホスホン酸は、メソポーラスシリカ材料に固定化して、特定の反応の触媒として機能させることができます

Safety and Hazards

将来の方向性

Phosphonic acids, including ((Acetylamino)methyl)phosphonic acid, represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . The diverse utility of phosphonates has led to ongoing research to explore its further potential uses .

作用機序

Target of Action

Acetamidomethylphosphonic acid, also known as ((Acetylamino)methyl)phosphonic acid or N-Acetylaminomethylphosphoric Acid, is a member of the class of acetamides The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that the compound is obtained by the formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function. More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

It is known that the compound is synthesized through the reaction of n-alkoxymethylacetamides with trialkyl phosphites in the presence of acetic acid This suggests that it may be involved in the metabolism of phosphites and acetamides

Pharmacokinetics

It is known that the compound is a member of the class of acetamides , suggesting that it may share similar ADME properties with other compounds in this class.

Result of Action

Given that it is a member of the class of acetamides , it may share similar effects with other compounds in this class.

特性

IUPAC Name |

acetamidomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNUAHPLMXZWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074736 | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57637-97-5 | |

| Record name | P-[(Acetylamino)methyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Acetylamino)methyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((ACETYLAMINO)METHYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

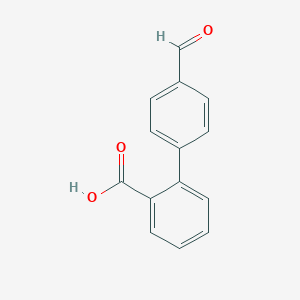

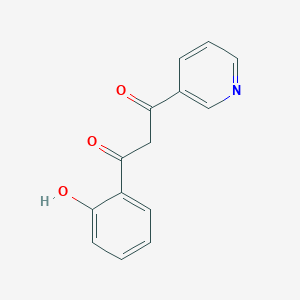

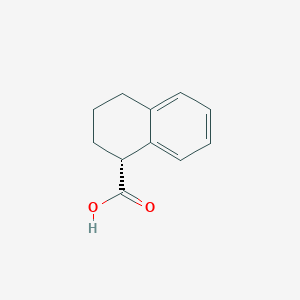

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

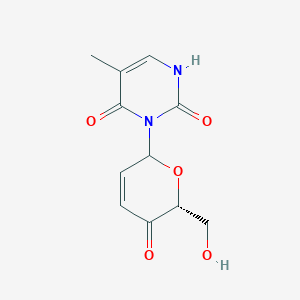

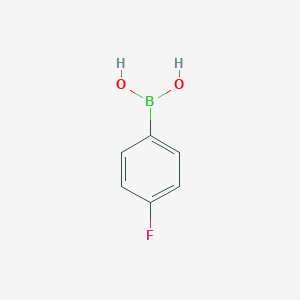

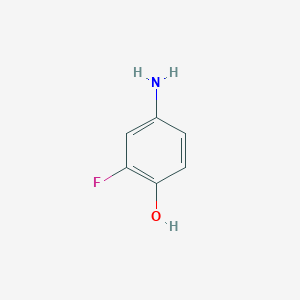

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)